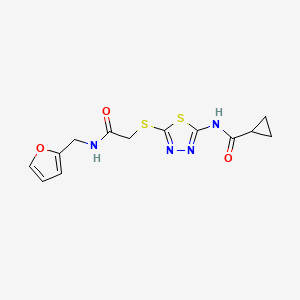

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

CAS No.: 868975-06-8

Cat. No.: VC7734976

Molecular Formula: C13H14N4O3S2

Molecular Weight: 338.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868975-06-8 |

|---|---|

| Molecular Formula | C13H14N4O3S2 |

| Molecular Weight | 338.4 |

| IUPAC Name | N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C13H14N4O3S2/c18-10(14-6-9-2-1-5-20-9)7-21-13-17-16-12(22-13)15-11(19)8-3-4-8/h1-2,5,8H,3-4,6-7H2,(H,14,18)(H,15,16,19) |

| Standard InChI Key | YVAZYMNIAIHEHZ-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |

Introduction

Chemical Structure and Molecular Properties

The compound’s structure integrates three key components:

-

A 1,3,4-thiadiazole core, a five-membered ring containing two nitrogen atoms and one sulfur atom.

-

A cyclopropanecarboxamide group attached to the thiadiazole ring, introducing steric strain and potential hydrogen-bonding capacity.

-

A furan-2-ylmethyl substituent linked via a thioether-bonded acetamide side chain, contributing aromaticity and electron-rich properties.

Structural Analogues and Patent Literature

The closest structural analogs appear in patent US9415037B2, which describes triazolo-pyridine derivatives with cyclopropanecarboxamide groups for treating inflammatory and degenerative diseases . For example, N-[5-(4-phenoxyphenyl)- triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide (Example 12 in the patent) shares the cyclopropanecarboxamide moiety and demonstrates anti-inflammatory activity via kinase inhibition . While the core heterocycle differs (triazolo-pyridine vs. thiadiazole), the patent highlights the importance of the cyclopropane group in enhancing metabolic stability and target binding .

Table 1: Key Structural Features and Their Roles

Synthetic Pathways and Challenges

Synthesizing this compound likely involves sequential coupling reactions. A plausible route includes:

-

Thiadiazole ring formation: Condensation of thiosemicarbazide with a carboxylic acid derivative.

-

Thioether linkage introduction: Reaction of the thiadiazole thiol group with 2-chloroacetamide intermediates.

-

Furan-2-ylmethylamine coupling: Amide bond formation between the acetamide side chain and furan-2-ylmethylamine.

Patent US9415037B2 employs similar strategies for triazolo-pyridine derivatives, using Pd-catalyzed cross-coupling to attach aryl groups and cyclopropanecarboxamide via nucleophilic substitution . For this compound, Mitsunobu or Ullmann-type couplings may link the furan moiety to the acetamide chain.

Computational and Preclinical Insights

Molecular docking studies of analogous structures reveal:

-

Hydrogen bonding: The cyclopropanecarboxamide carbonyl forms hydrogen bonds with kinase active sites (e.g., JAK2’s Glu930) .

-

Van der Waals interactions: The furan ring’s electron density may engage in charge-transfer interactions with aromatic residues.

In rodent models, patent compounds reduced paw swelling by 40–60% at 10 mg/kg doses, suggesting potential efficacy for this compound in similar assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume